molecular formula C21H23N3O3 B2940395 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 899390-94-4

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2940395
CAS No.: 899390-94-4
M. Wt: 365.433
InChI Key: OCJYFILZGPGGSP-UNOMPAQXSA-N
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Description

This compound belongs to a class of benzofuran derivatives characterized by a fused benzofuran-3(2H)-one core substituted with a pyridinylmethylene group at position 2, a hydroxy group at position 6, and a 4-ethylpiperazinylmethyl moiety at position 5. The Z-configuration of the exocyclic double bond (C2 position) is critical for its spatial orientation and interaction with biological targets . The ethylpiperazine substituent may enhance solubility and blood-brain barrier penetration, while the pyridinyl group contributes to π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-23-8-10-24(11-9-23)14-17-18(25)6-5-16-20(26)19(27-21(16)17)12-15-4-3-7-22-13-15/h3-7,12-13,25H,2,8-11,14H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYFILZGPGGSP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic effects.

1. Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown significant antimicrobial properties. A systematic review highlighted that benzofuran compounds exhibit activity against various pathogens, including bacteria and fungi. The presence of specific substituents on the benzofuran ring influences their efficacy. For instance, compounds with halogen or hydroxyl groups at positions 4, 5, or 6 have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameTarget PathogenInhibition Zone (mm)
Compound AS. aureus23
Compound BE. coli24
Compound CK. pneumoniae20

2. Anti-inflammatory Properties

Research indicates that certain benzofuran derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β. The compound under investigation has been associated with decreased expression of iNOS and COX-2 in vitro when tested in stimulated microglia .

Case Study:
A study demonstrated that a related benzofuran derivative effectively reduced inflammation markers in a mouse model of acute lung injury, suggesting potential therapeutic applications in respiratory diseases .

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro studies reported an IC50 value of approximately 58 µM for the inhibition of MCF-7 cell proliferation .

Table 2: Anticancer Activity of Related Benzofuran Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-758
Compound EA54945

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways: It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituents, which influence physicochemical properties, binding affinity, and pharmacokinetics.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one - C2: Pyridin-3-ylmethylene
- C6: Hydroxy
- C7: 4-Ethylpiperazinylmethyl
Likely C22H24N3O3* ~390.45 Enhanced BBB penetration due to ethylpiperazine; pyridinyl group supports AChE binding via π-π interactions.
(Z)-6-Hydroxy-7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one - C2: 2,3,4-Trimethoxybenzylidene
- C7: 4-(2-Hydroxyethyl)piperazinylmethyl
C25H30N2O7 470.52 Increased hydrophilicity from hydroxyethyl group; trimethoxybenzylidene may enhance lipophilicity and Aβ interaction.
(Z)-7-[(4-Methylpiperidin-1-yl)methyl]-6-hydroxy-2-(2-thienylmethylene)benzofuran-3(2H)-one - C2: 2-Thienylmethylene
- C7: 4-Methylpiperidinylmethyl
C20H22N2O3S 382.47 Thienyl group offers sulfur-mediated interactions; methylpiperidine may reduce solubility but improve metabolic stability.
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one - C2: 3-(2-Methoxyphenyl)allylidene
- C7: 4-Ethylpiperazinylmethyl
C26H27N3O4 457.51 Extended conjugation (allylidene) may alter electronic properties; methoxyphenyl enhances planar binding.

*Calculated based on core structure and substituents.

Key Observations

The 4-methylpiperidine group () introduces steric hindrance, possibly reducing solubility but enhancing metabolic stability .

Aromatic Group Interactions: The pyridin-3-ylmethylene group (target compound) facilitates π-π stacking with AChE’s catalytic site, similar to 2-thienylmethylene (), which leverages sulfur’s polarizability for stronger van der Waals interactions .

Synthetic Pathways: These compounds are synthesized via coumarin-to-benzofuran rearrangements (), a method noted for its efficiency in generating diverse benzofuran scaffolds . Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming Z/E configurations and molecular conformations .

In contrast, the 3-(2-methoxyphenyl)allylidene group () may broaden applications to inflammatory disorders due to extended conjugation .

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